N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Protected Glutathione. The major thiol compound of living plant and animal cells.

Brand Name: Vulcanchem
CAS No.: 120033-58-1
VCID: VC21125774
InChI: InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
Molecular Formula: C17H29N3O8S
Molecular Weight: 435.5 g/mol

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

CAS No.: 120033-58-1

Cat. No.: VC21125774

Molecular Formula: C17H29N3O8S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester - 120033-58-1

Specification

CAS No. 120033-58-1
Molecular Formula C17H29N3O8S
Molecular Weight 435.5 g/mol
IUPAC Name methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Standard InChI InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1
Standard InChI Key KUJDHYOKKOEQDI-QWRGUYRKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC

Introduction

Chemical Identity and Properties

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a white solid compound with the CAS number 120033-58-1. Its structure incorporates the tripeptide glutathione with specific modifications: a tert-butyloxycarbonyl protecting group on the amino terminus and methyl esterification of the carboxylic acid groups. These modifications significantly alter the physiochemical properties of the parent glutathione molecule, improving its membrane permeability and stability.

Basic Chemical Data

The compound's fundamental chemical properties are summarized in the following table:

PropertyValue
CAS Number120033-58-1
Molecular FormulaC17H29N3O8S
Molecular Weight435.5 g/mol
Physical AppearanceWhite Solid
Melting Point103-105°C
Specific Rotation-33.1° (c = 0.1, Methanol)

The IUPAC name of this compound is methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, reflecting its complex structure that incorporates the modified tripeptide elements of glutathione.

Synonyms and Alternative Nomenclature

The compound is also known by several synonyms in scientific literature:

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-γ-glutamyl-L-cysteinyl-glycine Dimethyl Ester

  • N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-γ-glutamyl]-L-cysteinyl]-glycine Dimethyl Ester

Structural Characteristics

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester maintains the core tripeptide structure of glutathione (γ-Glu-Cys-Gly) with specific modifications that enhance its utility in biochemical research. The tert-butyloxycarbonyl (Boc) group protects the amino terminus, while the methyl ester groups cap the carboxylic acid moieties.

Key Structural Elements

The compound incorporates several key structural features:

  • A protected N-terminal glutamic acid residue with a tert-butyloxycarbonyl (Boc) protecting group

  • A central cysteine residue with a free thiol group

  • A C-terminal glycine residue

  • Methyl ester groups on both carboxylic acid moieties

These structural modifications serve specific functions: the Boc group prevents unwanted reactions at the amino terminus, while the methyl esters increase lipophilicity and membrane permeability compared to the parent glutathione molecule.

Synthesis and Preparation

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester typically involves a multi-step process starting from L-glutathione disulfide (GSSG).

Synthetic Pathway

The synthesis generally proceeds through the following steps:

  • Esterification of L-glutathione disulfide (GSSG) using hydrochloric acid in dry methanol to form the methyl ester

  • Protection of the amino group with Boc anhydride

  • Reduction of the disulfide bond if required to obtain the monomeric form

This synthetic approach allows for the controlled modification of glutathione's functional groups while preserving its essential peptide backbone and thiol functionality.

Analytical Characterization

The compound's analytical profile assists in confirming its identity and purity:

Analytical ParameterSpecification
TLC ConditionsSiO2; Dichloromethane : Methanol = 8 : 2; Visualized with UV and KMnO4; Single Spot, Rf = 0.70
SolubilitySlightly soluble in chloroform and methanol
Identification Methods1H NMR (CDCl3) and MS
Elemental AnalysisFound: C: 46.85%, H: 6.82%, N: 9.31% (Calculated: C: 46.89%, H: 6.71%, N: 9.65%)
Purity98%

These analytical parameters provide researchers with the necessary information to verify the identity and quality of the compound for experimental applications .

Applications in Research

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester has gained significance in biochemical research due to its unique properties and potential therapeutic applications.

Peptide Synthesis Applications

The compound serves as a protected precursor for incorporating the glutathione moiety into more complex peptides during synthesis. The strategic protection of the amino terminus and carboxylic acid groups allows for selective reactivity at desired positions, making it valuable in the synthesis of glutathione-containing peptides and conjugates.

Related Derivatives

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester belongs to a family of glutathione derivatives with varying structural modifications.

Disulfide Dimer Derivative

A significant related compound is N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer (CAS: 566172-19-8), which consists of two N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester molecules linked by a disulfide bond. This dimer has a molecular formula of C34H56N6O16S2 and a molecular weight of approximately 868.97 g/mol .

Comparison with Other Glutathione Derivatives

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is one of several glutathione derivatives used in research:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Glutathione-C10H17N3O6S307.32
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester120033-58-1C17H29N3O8S435.49
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer566172-19-8C34H56N6O16S2868.97
S-(N,N-Diethylcarbamoyl)glutathione-C15H26N4O7S406.45
L-Glutathione Oxidised---

This table illustrates how N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester fits within the broader family of glutathione derivatives used in biochemical research .

Future Research Directions

The unique properties of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester open several avenues for future research.

Biomolecular Interactions

Further studies are needed to fully explore the interactions of this compound with various biomolecules. Understanding these interactions could provide insights into its mechanism of action and potential applications in biological systems.

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